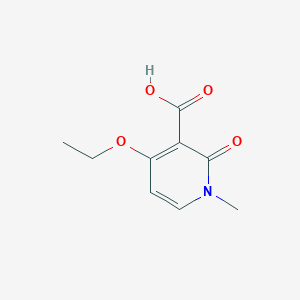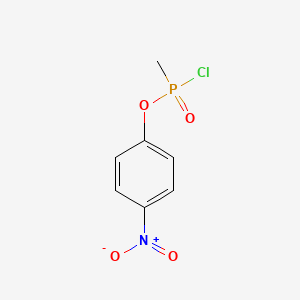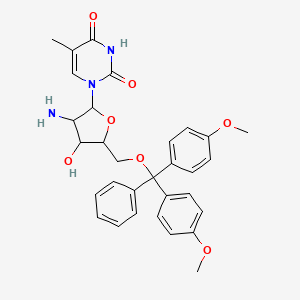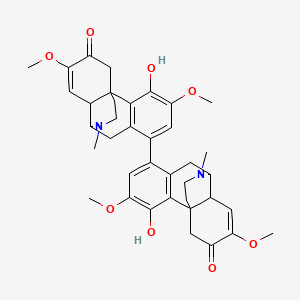
3-Pyridinecarboxylic acid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, an ethoxy group, and a methyl group. It is a derivative of nicotinic acid and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- typically involves the reaction of nicotinic acid derivatives with ethoxy and methylating agents under controlled conditions. One common method involves the esterification of nicotinic acid followed by ethoxylation and methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent functional group modifications. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxylic acids and their derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid (Niacin): A precursor to the compound, known for its role in metabolism and as a vitamin.
Isonicotinic Acid: Another derivative of pyridinecarboxylic acid with different substitution patterns.
Picolinic Acid: A positional isomer with distinct chemical properties.
Uniqueness
3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
4-ethoxy-1-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-3-14-6-4-5-10(2)8(11)7(6)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
XMYSNEBHVNDQDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=O)N(C=C1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B12094291.png)




![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)


![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)





